![molecular formula C12H22N2O3 B15381355 tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate](/img/structure/B15381355.png)
tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate, a compound with the molecular formula C12H22N2O3 and CAS number 2231674-92-1, is a bicyclic carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a bicyclic structure containing nitrogen and oxygen heteroatoms. Its structural formula can be represented as:
This structure is significant for its interaction with biological targets, particularly in enzyme inhibition.
Research indicates that compounds similar to this compound exhibit inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.
Inhibition Studies
A study conducted on various carbamate derivatives demonstrated that those with similar structures to this compound exhibited IC50 values ranging from 1.60 µM to 311.0 µM for AChE inhibition, suggesting moderate potency in disrupting cholinergic signaling pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Recent studies have explored the pharmacological applications of similar compounds in treating neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are crucial for symptom management.
Study Example: Neuroprotective Effects
One notable study investigated the neuroprotective effects of a series of carbamate derivatives, including those structurally related to this compound, on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could reduce cell death and improve cell viability through antioxidant mechanisms .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multistep protocols starting with bicyclic core formation via Mannich-type reactions or acid-catalyzed cyclization. A common approach includes:
Core Formation : Reacting tert-butyl carbamate derivatives with acetylacetone or similar ketones under acidic conditions to form the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold.
Functionalization : Introducing the tert-butyl carbamate group via esterification or amidation.
Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .
- Critical Factors : Temperature control (60–80°C), catalyst selection (e.g., p-toluenesulfonic acid), and solvent polarity significantly impact stereochemical outcomes and yield .
Q. How can NMR spectroscopy and X-ray crystallography resolve the stereochemistry of this bicyclic compound?
- NMR Analysis :
- 1H NMR : Axial vs. equatorial proton environments in the bicyclic system (e.g., coupling constants J = 8–12 Hz for chair-chair conformers) distinguish substituent orientations.
- 13C NMR : Chemical shifts at 170–175 ppm confirm carbamate carbonyl presence .
Advanced Research Questions
Q. What computational and experimental approaches are used to analyze conformational isomerism in 3-oxa-7-azabicyclo[3.3.1]nonane derivatives?
- Computational Methods :
- Ab Initio Calculations : Hartree-Fock (HF) or MP2/6-31G optimizations predict energy differences between chair-chair (CC) and chair-boat (CB) conformers. For 3-oxa analogs, CC is favored by ΔE ≈ 1.5 kcal/mol .
- MNDO Calculations : Assess substituent effects (e.g., benzyl groups at N-7) on ring puckering .
- Experimental Validation :
- Dynamic NMR : Detects slow conformational exchange in solution (e.g., coalescence temperatures for axial-equatorial proton signals).
- X-ray Diffraction : Resolves solid-state geometries, critical for correlating reactivity with conformation .
Q. How do stereoelectronic effects influence the reactivity of this compound in nucleophilic or electrophilic reactions?
- Nucleophilic Attack : The carbamate’s carbonyl group undergoes selective reactions (e.g., Grignard additions) with stereospecific outcomes. For example:
- Grignard Reagents : Aryl groups add syn to the oxygen/sulfur atom, driven by pre-coordination to the heteroatom in a boat conformer .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Case Study : Antiarrhythmic activity in dog models showed suppression of ventricular tachycardia at 3–6 mg/kg for 7-benzyl-3-thia analogs but variability in oxygen-containing derivatives.
- Resolution Strategies :
Conformational Profiling : Link bioactivity to dominant conformers (e.g., chair-chair vs. boat forms).
Metabolic Stability : Assess in vitro liver microsome assays to rule out rapid degradation as a confounding factor.
Target Validation : Use knock-out models or siRNA to confirm interactions with ion channels (e.g., Na+/K+ ATPase) .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-10-8-4-13-5-9(10)7-16-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
XGRXZXHLKASQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CNCC1COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.